Methyl 4-cyanocubane-1-carboxylate
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Overview
Description
Methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate is a synthetic compound that belongs to the cubane family Cubane derivatives are known for their unique cubic structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyanocubane-1-carboxylate typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:
Functionalization of the Cubane Core: Introduction of functional groups such as cyano and carboxylate groups to the cubane core.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and acid catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The cubane core can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex cubane derivatives.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-cyanocubane-1-carboxylate involves its interaction with specific molecular targets. The cubane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules. The cyano and carboxylate groups can form hydrogen bonds or electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (1s,2R,3r,8S)-4-aminocubane-1-carboxylate: Similar structure but with an amino group instead of a cyano group.
Methyl (1s,2R,3r,8S)-4-iodocubane-1-carboxylate: Contains an iodine atom instead of a cyano group.
Uniqueness
Methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other cubane derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-cyanocubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWWJLDCZLPNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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